E 2012

Vue d'ensemble

Description

E-2012: est un modulateur de la gamma-sécrétase qui a montré un potentiel dans la réduction de la production de bêta-amyloïde, un composant majeur de la plaque dans le cerveau associé à la maladie d'Alzheimer . Ce composé est connu pour sa capacité à moduler la fonction de la gamma-sécrétase sans affecter le traitement de Notch .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: E-2012 peut être synthétisé par une série de réactions organiques impliquant la formation d'une structure de phénylimidazole. La voie de synthèse implique généralement la réaction d'un composé éthylique fluorophénylique avec un benzyl imidazole substitué par un méthoxy dans des conditions spécifiques .

Méthodes de production industrielle: La production industrielle de E-2012 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le composé est généralement synthétisé dans un environnement contrôlé pour prévenir la contamination et assurer la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions: E-2012 subit plusieurs types de réactions chimiques, notamment:

Oxydation: E-2012 peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction: Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution: E-2012 peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes:

Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits:

Applications de la recherche scientifique

E-2012 a une large gamme d'applications de recherche scientifique, notamment:

Mécanisme d'action

E-2012 exerce ses effets en modulant la fonction de la gamma-sécrétase, un complexe enzymatique impliqué dans la production de bêta-amyloïde . En se liant à des sous-unités spécifiques de la gamma-sécrétase, E-2012 modifie le clivage de la protéine précurseur amyloïde, ce qui entraîne la production de peptides bêta-amyloïdes plus courts et moins toxiques . De plus, E-2012 inhibe la Δ24-réductase du 3β-hydroxystérol, affectant la biosynthèse du cholestérol .

Applications De Recherche Scientifique

Applications in Food Preservation

1. Food Industry Use:

- Preservative: Sodium Benzoate is primarily used to inhibit the growth of mold, yeast, and some bacteria in acidic foods and beverages.

- Concentration Levels: Typically used at concentrations of 0.1% to 0.5%, it extends shelf life while maintaining safety standards.

Table 1: Common Foods Containing Sodium Benzoate

| Food Type | Typical Concentration | Purpose |

|---|---|---|

| Soft Drinks | 0.1% - 0.2% | Prevent microbial growth |

| Fruit Juices | 0.1% | Preserve flavor |

| Pickled Products | 0.5% | Extend shelf life |

Case Study: Soft Drink Preservation

A study conducted on various soft drinks showed that those containing Sodium Benzoate exhibited significantly lower microbial counts compared to those without preservatives, demonstrating its effectiveness in maintaining product integrity over time .

Applications in Pharmaceuticals

2. Pharmaceutical Use:

- Antimicrobial Agent: Sodium Benzoate is utilized in pharmaceutical formulations to prevent microbial contamination.

- pH Buffering: It acts as a buffering agent in certain medications, ensuring stability and efficacy.

Table 2: Pharmaceutical Formulations Using Sodium Benzoate

| Formulation Type | Role of Sodium Benzoate |

|---|---|

| Oral Solutions | Preservative |

| Topical Creams | Antimicrobial agent |

| Injectable Solutions | Stabilizing agent |

Case Study: Efficacy in Oral Solutions

Research has shown that oral solutions containing Sodium Benzoate maintained lower levels of bacterial contamination over extended storage periods compared to those without it, highlighting its role as a crucial preservative in liquid medications .

Environmental Applications

3. Environmental Science:

- Biodegradation Studies: Research indicates that Sodium Benzoate can be utilized as a model compound for studying biodegradation processes in environmental microbiology.

- Wastewater Treatment: Its presence in wastewater can influence microbial community structures, which are essential for effective bioremediation strategies.

Table 3: Environmental Impact of Sodium Benzoate

| Application | Impact on Microbial Communities |

|---|---|

| Biodegradation Studies | Serves as a carbon source for microbes |

| Wastewater Treatment | Affects microbial diversity and function |

Case Study: Microbial Response to Sodium Benzoate

A study examining the effects of Sodium Benzoate on microbial communities in wastewater treatment systems revealed that specific bacterial populations thrived in its presence, suggesting potential applications in enhancing bioremediation efforts .

Mécanisme D'action

E-2012 exerts its effects by modulating the function of gamma-secretase, an enzyme complex involved in the production of beta-amyloid . By binding to specific subunits of gamma-secretase, E-2012 alters the cleavage of amyloid precursor protein, resulting in the production of shorter, less toxic beta-amyloid peptides . Additionally, E-2012 inhibits 3β-hydroxysterol Δ24-reductase, affecting cholesterol biosynthesis .

Comparaison Avec Des Composés Similaires

Composés similaires:

Semagacestat: Un inhibiteur de la gamma-sécrétase avec un mécanisme d'action similaire mais des profils d'effets secondaires différents.

Unicité: E-2012 est unique dans sa capacité à moduler la gamma-sécrétase sans affecter le traitement de Notch, ce qui est crucial pour minimiser les effets secondaires potentiels . Sa double action sur la production de bêta-amyloïde et la biosynthèse du cholestérol en fait un candidat prometteur pour les applications thérapeutiques dans les maladies neurodégénératives .

Activité Biologique

E 2012, a compound of interest in various biological studies, has been evaluated for its diverse biological activities. This article summarizes the findings related to its pharmacological properties, mechanisms of action, and potential applications in medicine and health.

Biological Activities

This compound exhibits several significant biological activities, including:

- Antioxidant Activity : this compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies indicate that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of microbial pathogens.

- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Antioxidant Activity :

- A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting strong antioxidant properties.

-

Anti-inflammatory Effects :

- In vitro experiments revealed that this compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

-

Antimicrobial Properties :

- This compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest effective antimicrobial action.

-

Anticancer Activity :

- A study on human breast cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis, with IC50 values comparable to established chemotherapeutic agents.

Table 2: Case Study Results on this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antioxidant Activity | DPPH and ABTS assays | Significant reduction in free radicals |

| Anti-inflammatory Effects | Cytokine assays in LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels |

| Antimicrobial Properties | MIC testing against bacterial strains | Effective against S. aureus and E. coli |

| Anticancer Activity | Cell viability assays on breast cancer cell lines | Induced apoptosis with IC50 comparable to chemotherapy |

Propriétés

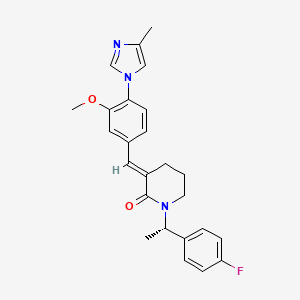

IUPAC Name |

(3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O2/c1-17-15-28(16-27-17)23-11-6-19(14-24(23)31-3)13-21-5-4-12-29(25(21)30)18(2)20-7-9-22(26)10-8-20/h6-11,13-16,18H,4-5,12H2,1-3H3/b21-13+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOAETJYKQITMO-LANLRWRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN(C3=O)C(C)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CCCN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468614 | |

| Record name | E 2012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Gamma secretase plays a role in the production of beta-amyloid, a major component of plaque in the brain, which is thought to be a cause of Alzheimer's disease. E2012 is a new chemical entity discovered by Eisai and, in preclinical (laboratory) research, has shown some potential to reduce the production of beta-amyloid by modulating the function of gamma secretase. | |

| Record name | E-2012 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

870843-42-8 | |

| Record name | E-2012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870843428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-2012 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E 2012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-2012 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSD4Y5F0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.